![molecular formula C16H19NO5 B8138033 4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8138033.png)
4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[222]octane-1-carboxylic acid is a complex organic compound notable for its bicyclic structure This compound features a bicyclic framework, which consists of two fused rings, making it an interesting subject in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid typically involves multiple steps:
Formation of the bicyclic core: : The initial step involves constructing the bicyclic core using a Diels-Alder reaction.
Introduction of the amino group: : Subsequent functionalization involves adding the (Benzyloxy)carbonyl-amino group through amide bond formation.
Final modifications: : Further modifications can include protecting group strategies and deprotection to yield the final compound.
Industrial Production Methods: While specific industrial methods for large-scale production may vary, they generally adhere to established synthetic routes with optimization for yield, cost-effectiveness, and environmental considerations. Commonly, flow chemistry and continuous synthesis techniques are employed for scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid can undergo several types of reactions, including:
Oxidation: : This compound can be oxidized under controlled conditions to introduce further functional groups.
Reduction: : It can be reduced using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions are common, where different nucleophiles can replace existing substituents.
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral media.
Reduction: : LiAlH4 in dry ether or tetrahydrofuran (THF).
Substitution: : Reagents such as sodium ethoxide (NaOEt) in ethanol or other suitable solvents.
Oxidation: : Products can include carboxylic acids or ketones, depending on reaction conditions.
Reduction: : Primary or secondary alcohols.
Substitution: : Varies based on the nucleophile used, leading to a diverse range of substituted compounds.
Scientific Research Applications
4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid finds applications in:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: : Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of new materials and polymers with enhanced properties.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : It may target enzymes, receptors, or other biomolecules, influencing their activity or function.
Pathways: : It can modulate biochemical pathways related to inflammation, cell proliferation, or metabolism.
Comparison with Similar Compounds
Similar Compounds:
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid: : Lacks the benzyloxycarbonyl group, leading to different reactivity and applications.
2-Oxabicyclo[2.2.2]octane derivatives: : Varying substituents can significantly alter the chemical and biological properties.
Uniqueness: The presence of the (Benzyloxy)carbonyl-amino group in 4-(((Benzyloxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid confers unique steric and electronic characteristics, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(phenylmethoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c18-13(19)16-8-6-15(7-9-16,11-22-16)17-14(20)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKBAOJZDHYTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO2)NC(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
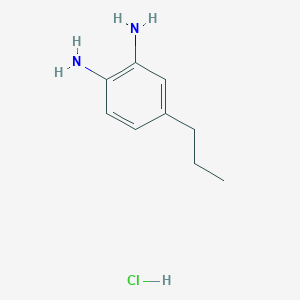
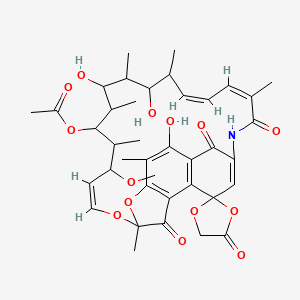

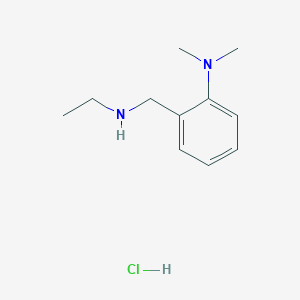
![2-[(cyclopropylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B8137971.png)
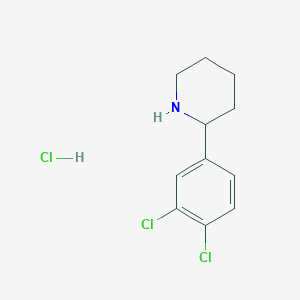
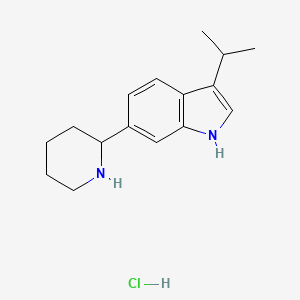

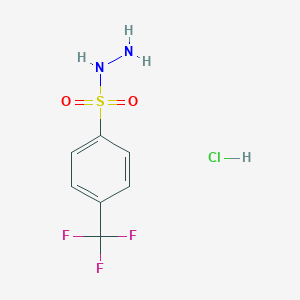
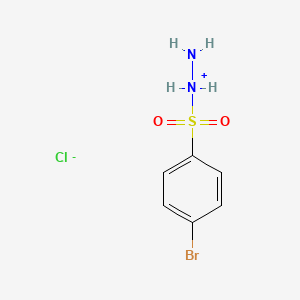
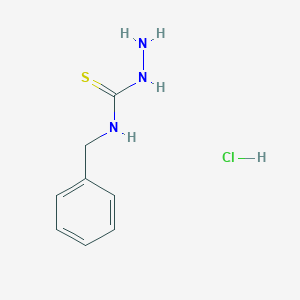

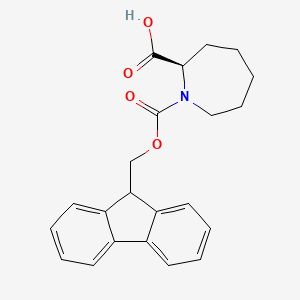
![(2R)-1-[(benzyloxy)carbonyl]azepane-2-carboxylic acid](/img/structure/B8138046.png)
